molecular formula C8H6I2N2 B15351510 3,4-Diiodo-5-methyl-1H-indazole

3,4-Diiodo-5-methyl-1H-indazole

Cat. No.: B15351510
M. Wt: 383.96 g/mol
InChI Key: MLIBTSCJXKXQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diiodo-5-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of two iodine atoms and a methyl group on the indazole ring. Indazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the fields of chemistry, biology, and medicine due to their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-5-methyl-1H-indazole typically involves the iodination of 5-methyl-1H-indazole. One common method is the electrophilic iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodo-5-methyl-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: The iodine atoms can be oxidized to iodate or iodide ions.

  • Reduction: The iodine atoms can be reduced to iodine gas or hydrogen iodide.

  • Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate are used.

  • Reduction: Reducing agents like sodium thiosulfate, sodium bisulfite, or hydrogen gas are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Iodate or iodide ions.

  • Reduction: Iodine gas or hydrogen iodide.

  • Substitution: Substituted indazoles with different functional groups.

Scientific Research Applications

3,4-Diiodo-5-methyl-1H-indazole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Diiodo-5-methyl-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

3,4-Diiodo-5-methyl-1H-indazole is compared with other similar compounds, such as:

  • 3,4-Diiodo-1H-indazole: Lacks the methyl group at the 5-position.

  • 5-Methyl-1H-indazole: Lacks the iodine atoms at the 3 and 4 positions.

  • 3,4-Diiodo-5-ethyl-1H-indazole: Similar structure but with an ethyl group instead of a methyl group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H6I2N2

Molecular Weight

383.96 g/mol

IUPAC Name

3,4-diiodo-5-methyl-2H-indazole

InChI

InChI=1S/C8H6I2N2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

MLIBTSCJXKXQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.